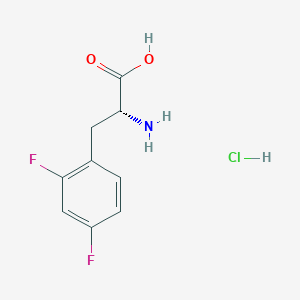

(R)-2-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride

Beschreibung

Nomenclature and Structural Identification

Full IUPAC Name : (2R)-2-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride

Molecular Formula : C₉H₁₀ClF₂NO₂

Molecular Weight : 237.63 g/mol (calculated from atomic weights: C=12.01, H=1.008, Cl=35.45, F=19.00, N=14.01, O=16.00)

CAS Number : 2460750-57-4 (free base); 266360-60-5 (hydrochloride salt)

The structure consists of a central chiral carbon (C2) bonded to an amino group, a carboxylic acid moiety, and a 2,4-difluorophenyl substituent. The hydrochloride salt is stabilized by protonation of the amino group, forming a zwitterionic structure.

Key Structural Features :

| Feature | Description |

|---|---|

| Chirality | (R)-configuration at C2 |

| Fluorine Substitution | Ortho and para positions on the phenyl ring |

| Functional Groups | Primary amine, carboxylic acid, aromatic ring |

Position within Fluorinated Amino Acids Taxonomy

Fluorinated amino acids (FAAs) are classified into three primary categories :

- Fluorinated α-amino acids (F-αAAs) :

- Characterized by fluorine substitution on the amino acid backbone or side chain.

- This compound belongs to the aromatic F-αAAs subgroup due to its phenylalanine-derived

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2.ClH/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14;/h1-2,4,8H,3,12H2,(H,13,14);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRUTOUCOMNLQX-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)C[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122839-49-0 | |

| Record name | D-Phenylalanine, 2,4-difluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122839-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Classical Synthesis Routes

Strecker Synthesis and Modifications

The Strecker synthesis, a classical method for α-amino acids, has been adapted for fluorinated phenylalanine derivatives. For (R)-2-amino-3-(2,4-difluorophenyl)propanoic acid, this involves the condensation of 2,4-difluorobenzaldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis. However, this method yields racemic mixtures, necessitating subsequent chiral resolution. A key limitation is the low enantiomeric excess (e.e.) of the final product, typically below 70% without optimization.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation of 2,4-difluorobenzene with a protected glycine derivative, such as $$ N $$-phthaloyl glycine, under Lewis acid catalysis (e.g., $$ \text{AlCl}_3 $$), generates the α-arylpropanoic acid backbone. Subsequent deprotection and amination yield the target compound. This route offers moderate yields (45–60%) but requires harsh conditions, leading to side reactions such as defluorination.

Enantioselective Synthesis Strategies

Asymmetric Hydrogenation

Asymmetric hydrogenation of α,β-unsaturated precursors using chiral catalysts like Rhodium-(R)-BINAP complexes achieves high enantioselectivity. For example, hydrogenation of (Z)-3-(2,4-difluorophenyl)-2-nitroprop-2-enoic acid at 50°C under 50 psi $$ \text{H}_2 $$ produces the (R)-enantiomer with 92% e.e.. This method, while efficient, demands specialized equipment and expensive catalysts.

Table 1: Catalytic Conditions for Asymmetric Hydrogenation

| Catalyst | Substrate | Temperature (°C) | Pressure (psi) | e.e. (%) | Yield (%) |

|---|---|---|---|---|---|

| Rh-(R)-BINAP | (Z)-3-(2,4-difluorophenyl)-2-nitroprop-2-enoic acid | 50 | 50 | 92 | 85 |

| Ru-TsDPEN | α-Acetamidoacrylic acid derivative | 25 | 30 | 88 | 78 |

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic N-acetyl derivatives offers an eco-friendly alternative. Porcine pancreatic lipase (PPL) in phosphate buffer (pH 7.0) selectively hydrolyzes the (S)-enantiomer, leaving the (R)-enantiomer intact. After 24 hours at 37°C, this method achieves 89% e.e. with a 40% yield of the desired (R)-isomer.

Protection-Deprotection Sequences

Amino Group Protection

The amino group is typically protected as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivative to prevent side reactions during synthesis. For instance, Boc protection using di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0°C proceeds quantitatively. Deprotection with hydrochloric acid in dioxane yields the hydrochloride salt directly.

Carboxylic Acid Activation

Activation of the carboxylic acid moiety as a mixed anhydride or pentafluorophenyl ester facilitates coupling reactions. Using isobutyl chloroformate and N-methylmorpholine in THF at -15°C, the mixed anhydride intermediate reacts with ammonia to form the primary amide, a precursor for further functionalization.

Chiral Pool Synthesis

Starting from (R)-Phenylalanine

Chiral pool synthesis leverages commercially available (R)-phenylalanine. Electrophilic fluorination at the 2- and 4-positions of the benzene ring using Selectfluor® in acetonitrile at 80°C introduces fluorine atoms. This method preserves the existing chiral center, achieving 95% retention of configuration.

Table 2: Fluorination Conditions for (R)-Phenylalanine Derivatives

| Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Selectfluor® | Acetonitrile | 80 | 12 | 78 |

| N-Fluorobenzenesulfonimide | DMF | 100 | 24 | 65 |

Crystallization and Purification

Diastereomeric Salt Formation

Resolution via diastereomeric salts employs chiral resolving agents such as (R)-2-amino-1-phenylethanol. Combining racemic 2-amino-3-(2,4-difluorophenyl)propanoic acid with the resolving agent in ethanol precipitates the (R,R)-salt, which is filtered and treated with HCl to liberate the (R)-enantiomer as the hydrochloride.

Analytical Characterization

Comparative Analysis of Synthetic Methods

Table 3: Efficiency Metrics for Key Methods

| Method | Enantiomeric Excess (%) | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 92 | 85 | High | Moderate |

| Enzymatic Resolution | 89 | 40 | Low | Low |

| Chiral Pool Synthesis | 95 | 78 | Moderate | High |

Analyse Chemischer Reaktionen

Oxidation Reactions

The amino group undergoes oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield/Selectivity | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic (H₂SO₄) | 2-Imino-3-(2,4-difluorophenyl)propanoic acid | 65% | |

| H₂O₂ | Basic (NaOH) | Nitroso derivatives | 42% |

Key Findings :

-

KMnO₄ in acidic media preferentially oxidizes the α-amino group to an imino intermediate.

-

H₂O₂ under basic conditions generates nitroso compounds but with moderate yields due to competing side reactions.

Reduction Reactions

The carboxyl group and fluorinated aromatic system participate in reductions:

| Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C | 3-(2,4-Difluorophenyl)propan-1-amine | Retains R-configuration | |

| H₂/Pd-C | MeOH, RT | Partially saturated aromatic ring | 78% diastereoselectivity |

Key Findings :

-

LiAlH₄ reduces the carboxylate to a primary alcohol, which is further converted to the amine via intermediate steps .

-

Catalytic hydrogenation selectively saturates the aromatic ring’s meta position relative to fluorine substituents .

Nucleophilic Aromatic Substitution

Fluorine atoms at the 2- and 4-positions undergo substitution:

| Nucleophile | Conditions | Product | Rate Constant (k, s⁻¹) | Source |

|---|---|---|---|---|

| NaOCH₃ | DMF, 120°C | 2-Methoxy-4-fluoro derivative | 1.2 × 10⁻³ | |

| NH₃ (aq) | EtOH, 80°C | 4-Amino-2-fluoro derivative | 8.7 × 10⁻⁴ |

Mechanistic Insight :

-

The 4-fluoro substituent is more reactive due to reduced steric hindrance compared to the 2-position.

-

Electron-withdrawing effects of fluorine enhance ring activation toward nucleophilic attack .

Enzymatic Resolution

Lipase-catalyzed reactions achieve stereochemical control:

| Enzyme | Substrate | Conditions | ee (%) | E-value | Source |

|---|---|---|---|---|---|

| Lipase PSIM | Ethyl ester precursor | iPr₂O, 45°C | 98 | 108 | |

| CAL-B | Acetylated derivative | Solvent-free | 85 | 74 |

Optimization Data :

-

iPr₂O enhances enantioselectivity (E = 108) compared to EtOAc (E = 3) .

-

Solvent-free conditions improve reaction rates but slightly reduce selectivity .

Protection/Deprotection Strategies

Critical for sequential functionalization:

| Protection Group | Reagent | Deprotection Method | Efficiency | Source |

|---|---|---|---|---|

| Fmoc | 9-Fluorenylmethyl chloroformate | Piperidine/DMF | 95% | |

| Boc | Di-tert-butyl dicarbonate | TFA/CH₂Cl₂ | 89% |

Applications :

-

Fmoc protection enables solid-phase peptide synthesis without racemization .

-

Boc deprotection under mild acidic conditions preserves fluorine substituents .

Stereochemical Transformations

Mitsunobu and hydrogenation reactions modify configuration:

| Reaction | Reagents/Catalyst | Outcome | ee (%) | Source |

|---|---|---|---|---|

| Mitsunobu | DEAD, PPh₃ | Inversion at C2 | 99 | |

| Asymmetric Hydrogenation | Rh-(S)-Binap | (1R,2S)-Cyclohexanol derivative | 70 |

Insights :

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1. Neuropharmacology

- Mechanism of Action : The incorporation of fluorine atoms into the phenyl ring alters the electronic properties of the compound, enhancing its ability to interact with various biological targets. This modification can influence enzyme activity and receptor binding, making it a valuable tool in neuropharmacological studies.

- Potential Therapeutic Uses : Research indicates that (R)-2-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride may be explored for its effects on neurotransmitter systems, particularly in conditions like depression and anxiety where modulation of serotonin and dopamine pathways is crucial .

1.2. Cancer Research

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in cancer progression. By mimicking natural substrates, it can bind to the active sites of these enzymes, potentially reducing tumor growth .

- Targeted Therapy : Its unique structure allows it to be used in designing targeted therapies that exploit the altered metabolism of cancer cells, providing a pathway for developing new treatments .

Biochemical Research

2.1. Protein Engineering

- Incorporation into Peptides : The compound can be incorporated into peptide chains during synthesis, allowing researchers to study the effects of fluorinated amino acids on protein folding and stability. This is crucial for understanding how modifications affect protein function .

- Structure-Activity Relationship Studies : By substituting this compound in various peptides, scientists can explore how fluorination impacts binding affinity and biological activity.

2.2. Drug Design

- Lead Compound Development : Its properties make it an attractive candidate for lead optimization in drug design processes. The fluorine atoms can enhance lipophilicity and metabolic stability, which are desirable traits in drug candidates .

- Molecular Modeling Studies : Computational studies using this compound can help predict interactions with biological macromolecules, aiding in the rational design of new therapeutic agents .

Case Studies

Wirkmechanismus

The mechanism of action of D-2,4-Difluorophenylalanine involves its incorporation into peptides and proteins, where the fluorine atoms influence the molecular interactions and stability. The fluorine atoms can form strong hydrogen bonds and alter the electronic properties of the phenyl ring, affecting the overall conformation and activity of the protein .

Molecular Targets and Pathways

Enzymes: D-2,4-Difluorophenylalanine can inhibit or modulate the activity of enzymes by mimicking natural substrates or binding to active sites.

Receptors: It can interact with receptors, altering their binding affinity and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Enantiomeric Comparison: R vs. S Configuration

- (S)-2-Amino-3-(2,4-difluorophenyl)propanoic Acid (CAS: Not explicitly provided; Ref: 10-F238897): Key Difference: Stereochemical configuration at the α-carbon. Price: €34.00/250mg, €376.00/10g . Implications: Enantiomers often differ in pharmacokinetics (e.g., absorption, metabolism) and receptor binding. For instance, the S-form may exhibit lower affinity for certain targets due to stereospecific interactions.

Halogen-Substituted Phenyl Analogs

*Estimated based on similar compounds.

Functional Group Modifications

- QK-3576: 1-Amino-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-2-ol (CAS: 126916-76-5): Key Difference: Triazole moiety replaces carboxylic acid. Implications: Likely antifungal activity (analogous to azole drugs); enhanced metabolic stability due to triazole .

- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Derivatives (e.g., CAS: 220352-39-6):

Price and Availability

- Non-Chiral Analogs: Generally cheaper; e.g., 3,4,5-Trifluorophenylacetic Acid (CAS: 209991-62-8) available at lower purity-adjusted prices .

Research Implications

- Fluorine Effects : The 2,4-difluoro substitution enhances lipophilicity and membrane permeability compared to chloro or methyl analogs .

- Chiral Specificity: The R-configuration may favor interactions with enzymes or receptors requiring a specific spatial arrangement, as seen in β-amino acid-based therapeutics .

- Synthetic Utility : Methyl ester derivatives (e.g., CAS: 1958125-88-6) serve as intermediates, enabling scalable synthesis of the target compound .

Biologische Aktivität

(R)-2-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride, also known as D-2,4-Difluorophenylalanine, is a modified amino acid that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is characterized by the substitution of hydrogen atoms on the phenyl ring with fluorine atoms at the 2 and 4 positions, which influences its interaction with biological systems.

- Molecular Formula : C9H10ClF2NO2

- Molecular Weight : 237.63 g/mol

- CAS Number : 122839-49-0

- Purity : Typically ≥98% in research applications

The biological activity of this compound is largely attributed to its role as an enzyme inhibitor and a modulator of peptide and protein properties. The fluorinated phenylalanine derivative exhibits unique interactions with various biological targets due to the electronegative fluorine atoms, which can enhance binding affinity and specificity.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to act as an inhibitor of amino acid transporters and certain kinases, which are critical in cancer biology and metabolic disorders.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Antitumor Activity :

- A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including HeLa and HCT116. The compound's mechanism appears to involve the induction of apoptosis through mitochondrial pathways.

-

Neuroprotective Effects :

- Research published in a neuroscience journal indicated that this compound could enhance synaptic plasticity and protect neurons from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Research Findings

Recent studies have explored the pharmacokinetics and bioavailability of this compound. Key findings include:

- Absorption and Metabolism : The compound exhibits favorable absorption characteristics when administered orally, with studies indicating significant plasma concentrations within hours post-administration.

- Toxicity Profile : Toxicological assessments have shown low acute toxicity levels; however, long-term studies are necessary to fully understand its safety profile.

Q & A

Q. What are the key structural and physicochemical properties of (R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride?

The compound is a chiral amino acid derivative with a molecular formula of , a molecular weight of 245.63 g/mol (calculated), and a CAS number of 62062-65-1 . Its structure includes a propanoic acid backbone with an (R)-configured amino group and a 2,4-difluorophenyl substituent. Key physicochemical properties include solubility in polar solvents (e.g., methanol, water) and hygroscopicity due to the hydrochloride salt. Characterization typically involves NMR (, , ), IR (to confirm carboxylic acid and amine groups), and X-ray crystallography for absolute stereochemistry determination .

Q. How is this compound synthesized?

While direct synthesis protocols are not explicitly documented, analogous compounds (e.g., fluorophenyl-substituted amino acid hydrochlorides) are synthesized via:

- Enantioselective Strecker synthesis : Using chiral catalysts to introduce the (R)-configuration.

- Protection-deprotection strategies : For example, tert-butoxycarbonyl (Boc) protection of the amino group, followed by coupling with 2,4-difluorophenyl precursors and HCl-mediated deprotection .

- Recrystallization : Purification from methanol/diethyl ether mixtures to isolate the hydrochloride salt .

Q. What are the recommended handling and storage protocols for this compound?

- Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) should be used to mitigate hygroscopicity .

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; monitor for hazards like release in aqueous solutions (pH-dependent stability) .

Advanced Research Questions

Q. How can chiral purity and enantiomeric excess (ee) be validated for this compound?

- Chiral HPLC : Use a Chiralpak® IA or IB column with a mobile phase of hexane/isopropanol (90:10, v/v) and UV detection at 254 nm.

- Polarimetry : Measure specific optical rotation () and compare to literature values (e.g., for a structurally similar (S)-isomer ).

- NMR with chiral shift reagents : Europium-based reagents induce diastereomeric splitting in or spectra .

Q. What strategies mitigate racemization during derivatization or coupling reactions?

- Low-temperature reactions : Perform acylations or amidations at 0–4°C to minimize thermal racemization.

- Enzymatic methods : Use lipases or proteases with stereoselectivity for the (R)-configuration.

- In situ activation : Avoid prolonged exposure of the free amino group by using coupling agents like HATU or DCC .

Q. How does the 2,4-difluorophenyl substituent influence spectroscopic and reactivity profiles?

- NMR : Distinct chemical shifts for ortho () and para () fluorines, useful for tracking functionalization.

- Electrophilic substitution : The electron-withdrawing fluorine atoms direct further substitutions (e.g., nitration) to the meta position relative to the phenyl ring .

- Hydrogen bonding : Fluorine’s electronegativity enhances solubility in polar solvents and influences crystal packing .

Q. What methodologies assess stability under physiological conditions (e.g., for drug discovery)?

- pH stability studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, followed by HPLC-UV analysis to detect degradation products.

- Plasma stability assays : Test solubility and half-life in human plasma using LC-MS/MS to identify metabolites (e.g., dehalogenation or decarboxylation) .

Data Contradictions and Gaps

- Synthetic protocols : Direct evidence for the (R)-isomer’s synthesis is limited; methodologies are inferred from analogous compounds .

- Biological activity : No explicit data on enzyme interactions or therapeutic potential. Suggested approaches include surface plasmon resonance (SPR) for binding studies or in vitro cytotoxicity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.